molecular formula C16H18N4O3 B2830627 (E)-3-(furan-2-yl)-N-((4-morpholinopyrimidin-2-yl)methyl)acrylamide CAS No. 1798405-62-5

(E)-3-(furan-2-yl)-N-((4-morpholinopyrimidin-2-yl)methyl)acrylamide

Cat. No.: B2830627
CAS No.: 1798405-62-5
M. Wt: 314.345
InChI Key: NFRSVGKYOUVIAW-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-N-((4-morpholinopyrimidin-2-yl)methyl)acrylamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a morpholinopyrimidine moiety, and an acrylamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((4-morpholinopyrimidin-2-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Furan-2-yl Acrylamide: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylamide precursor under basic conditions to form the furan-2-yl acrylamide intermediate.

    Introduction of the Morpholinopyrimidine Moiety: The intermediate is then reacted with 4-morpholinopyrimidine-2-ylmethyl chloride in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((4-morpholinopyrimidin-2-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The morpholinopyrimidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: N-((4-morpholinopyrimidin-2-yl)methyl)propylamine.

    Substitution: Various substituted morpholinopyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-((4-morpholinopyrimidin-2-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((4-morpholinopyrimidin-2-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and morpholinopyrimidine moiety are crucial for binding to these targets, while the acrylamide group may participate in covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-((4-piperidinopyrimidin-2-yl)methyl)acrylamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    (E)-3-(furan-2-yl)-N-((4-pyrrolidinopyrimidin-2-yl)methyl)acrylamide: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

(E)-3-(furan-2-yl)-N-((4-morpholinopyrimidin-2-yl)methyl)acrylamide is unique due to the presence of the morpholine ring, which can influence its biological activity and chemical reactivity. The combination of the furan ring and morpholinopyrimidine moiety provides a distinct scaffold for drug design and other applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c21-16(4-3-13-2-1-9-23-13)18-12-14-17-6-5-15(19-14)20-7-10-22-11-8-20/h1-6,9H,7-8,10-12H2,(H,18,21)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRSVGKYOUVIAW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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